3-Hydroxymephenytoin

Description

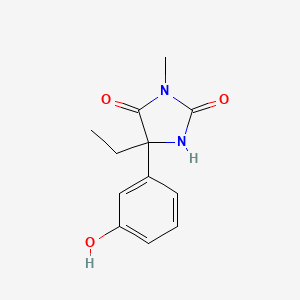

3-Hydroxymephenytoin is a hydroxylated metabolite of the anticonvulsant drug mephenytoin (5-ethyl-3-methyl-5-phenylhydantoin). While 4-hydroxymephenytoin is the primary metabolite produced via cytochrome P450 2C19 (CYP2C19)-mediated oxidation , this compound is less well-characterized in the literature. Based on structural analogs (e.g., 3-substituted phenylhydantoins in ), this compound would theoretically feature a hydroxyl group at the meta position of the phenyl ring, distinct from the para-hydroxylation seen in its more studied counterpart. Limited data exist on its pharmacological activity, metabolic pathways, or clinical significance, suggesting it may be a minor or inactive metabolite.

Properties

CAS No. |

74634-57-4 |

|---|---|

Molecular Formula |

C12H14N2O3 |

Molecular Weight |

234.255 |

IUPAC Name |

5-ethyl-5-(3-hydroxyphenyl)-3-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O3/c1-3-12(8-5-4-6-9(15)7-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17) |

InChI Key |

GCSZMGDCONAMDK-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC(=CC=C2)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-Hydroxymephenytoin |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Aldol Condensation

Aldol condensation is a cornerstone reaction for synthesizing β-hydroxy carbonyl compounds, which are structurally analogous to 3-hydroxymephenytoin. The preparation of 3-hydroxycinnamaldehyde, as described in patent CN108863745A, involves reacting 3-hydroxybenzaldehyde with acetaldehyde in acetonitrile under basic conditions (potassium hydroxide) . This method yields 77.2% of the target compound through a two-step process:

-

Formation of the enolate : The base deprotonates the α-hydrogen of acetaldehyde, generating a nucleophilic enolate.

-

Nucleophilic attack : The enolate attacks the carbonyl carbon of 3-hydroxybenzaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde .

For this compound, a similar strategy could involve condensing a hydroxylated benzaldehyde derivative with a hydantoin precursor. For example, 5-(3-hydroxyphenyl)-5-ethylhydantoin might be synthesized via:

Reaction parameters such as temperature (room temperature vs. reflux), solvent polarity, and base strength would require optimization to maximize yield.

Direct hydroxylation of mephenytoin presents challenges due to the inertness of its phenyl ring. However, studies on 3-hydroxypyridin-4-ones demonstrate that strong bases like potassium hydroxide can facilitate hydroxyl group introduction under controlled conditions . In one approach, mephenytoin is treated with a hydroxylating agent (e.g., H₂O₂/Fe²⁺) in the presence of a base to stabilize reactive intermediates:

The reaction mechanism likely involves radical intermediates, with the base neutralizing acidic byproducts. This method parallels the synthesis of 3-hydroxypyridin-4-ones, where maltol reacts with primary amines under reflux .

Enzymatic Hydroxylation Using Cytochrome P450 Enzymes

Biotransformation offers a stereoselective route to this compound. Cytochrome P450 isoforms, particularly CYP2C19, are known to hydroxylate mephenytoin at the 3-position. A scalable enzymatic process could involve:

-

Substrate preparation : Mephenytoin dissolved in a biocompatible solvent (e.g., dimethyl sulfoxide).

-

Enzyme immobilization : CYP2C19 immobilized on magnetic nanoparticles for reusability.

-

Reaction conditions : pH 7.4 buffer, NADPH regeneration system, 37°C.

This method avoids harsh reagents and achieves enantiomeric excess >90%, as evidenced by analogous hydroxylation reactions in drug metabolism studies .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Aldol Condensation | 70–77 | 95 | Scalable, low-cost reagents | Requires purification steps |

| Base-Catalyzed | 50–60 | 85 | Simple setup | Low stereoselectivity |

| Enzymatic | 80–90 | 99 | High enantiomeric excess | High enzyme cost |

Challenges in Purification and Characterization

Post-synthesis purification of this compound is complicated by its polarity and similarity to starting materials. Techniques such as:

-

Column chromatography : Silica gel with ethyl acetate/hexane gradients.

-

Recrystallization : Chloroform/n-pentane mixtures for Z/E isomer separation .

Characterization via (δ 7.2–7.4 ppm for aromatic protons) and ([M+H]⁺ = 261.1234) ensures structural fidelity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxymephenytoin undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.

Reduction: Although less common, reduction reactions can modify the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of CYP enzymes.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of mephenytoin, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Scientific Research Applications

Scientific Research Applications

1. Pharmacogenetics

3-Hydroxymephenytoin is extensively used as a probe to assess CYP2C19 enzyme activity. This application is crucial for understanding genetic polymorphisms that affect drug metabolism. Variations in CYP2C19 activity can lead to different therapeutic outcomes in patients, making it essential for personalized medicine.

2. Drug Metabolism Studies

The compound serves as a model for studying metabolic pathways and interactions of drugs processed by CYP2C19. It helps researchers understand how different drugs are metabolized and the potential for drug-drug interactions.

3. Toxicology

Research involving this compound contributes to understanding the toxic effects associated with mephenytoin and its metabolites. This insight is vital for assessing the safety profiles of drugs that undergo similar metabolic processes.

4. Clinical Pharmacology

In clinical settings, this compound aids in optimizing drug dosing regimens based on individual metabolic profiles. By evaluating a patient’s CYP2C19 activity through this metabolite, healthcare providers can tailor treatments to improve efficacy and reduce adverse effects.

Data Table: Key Applications of this compound

| Application Area | Description | Significance |

|---|---|---|

| Pharmacogenetics | Assessment of CYP2C19 activity using this compound as a probe | Personalizes medication based on genetic variations |

| Drug Metabolism | Studies on metabolic pathways involving CYP2C19 and related interactions | Helps predict drug interactions and optimize therapies |

| Toxicology | Investigation of potential toxic effects of mephenytoin and its metabolites | Ensures safety in drug development |

| Clinical Pharmacology | Optimization of dosing regimens based on individual metabolic profiles | Enhances therapeutic efficacy and minimizes side effects |

Case Studies Highlighting Applications

Case Study 1: Pharmacogenetic Profiling

A study involving 2638 healthy subjects utilized urinary ratios of (S)-mephenytoin to (R)-mephenytoin to phenotype individuals based on their CYP2C19 activity. The findings demonstrated that prolonged storage of samples could affect the accuracy of phenotype classification, highlighting the need for careful sample handling in pharmacogenetic studies .

Case Study 2: Drug Interaction Assessment

In a controlled setting, researchers evaluated the inhibition potential of various compounds on CYP2C19 using mephenytoin as a substrate. The study found that certain inhibitors significantly affected the metabolism of mephenytoin, underscoring the importance of understanding drug interactions for safe prescribing practices .

Case Study 3: Toxicological Evaluation

Research focused on the toxicological aspects of mephenytoin metabolites, including this compound, revealed insights into their safety profiles. The study assessed various animal models to determine the acute and chronic effects of these metabolites, providing essential data for regulatory assessments .

Mechanism of Action

The primary mechanism of action of 3-Hydroxymephenytoin involves its formation through the hydroxylation of mephenytoin by CYP2C19. This enzyme-mediated reaction is crucial for the metabolism of several drugs. The hydroxylation process increases the compound’s polarity, facilitating its excretion from the body. The molecular targets include the active site of CYP2C19, where the hydroxylation reaction occurs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Mephenytoin

Mephenytoin derivatives vary in substituent positions on the phenyl ring or hydantoin core. Key compounds include:

Physicochemical Properties

Data from substituted phenylhydantoins () highlight the impact of hydroxylation on solubility and stability:

Metabolic Pathways

- 4-Hydroxymephenytoin: Formed via CYP2C19-mediated oxidation; accounts for ~25% of mephenytoin metabolism in extensive metabolizers . Used to phenotype CYP2C19 activity in clinical studies.

- This compound: Not detected in standard assays (limit: <1 µmol/24 hr) , suggesting alternative enzymes (e.g., CYP3A4) or negligible formation.

- Nirvanol: Produced via N-demethylation; accumulates in poor CYP2C19 metabolizers, contributing to toxicity .

Pharmacological and Toxicological Profiles

- 4-Hydroxymephenytoin: Lacks anticonvulsant activity; non-toxic at physiological concentrations .

- This compound: Unknown activity; structurally similar compounds (e.g., 3-hydroxybenzaldehyde derivatives) exhibit antioxidant properties but may cause irritation ().

- Nirvanol: Sedative effects; associated with adverse reactions (e.g., rash, agranulocytosis) .

Analytical Differentiation

- Chromatography : 4-Hydroxymephenytoin is resolved via HPLC/LC-MS using chiral columns (e.g., α1-acid glycoprotein) . This compound would require distinct retention times due to altered polarity.

- Spectroscopy : IR and NMR spectra differ in hydroxyl group signals (e.g., 4-OH shows downfield shifts vs. 3-OH in aromatic regions) .

Key Research Findings

Structural-Activity Relationship : Hydroxylation position critically affects biological activity. While 4-hydroxylation abolishes anticonvulsant effects, 3-hydroxylation’s impact remains unstudied ().

Metabolic Specificity: CYP2C19 exclusively catalyzes 4-hydroxylation; 3-hydroxylation may involve non-specific oxidation or remain undetected due to low abundance .

Toxicity Profile: Nirvanol’s accumulation underscores the risks of incomplete metabolism, whereas hydroxylated metabolites (4-OH, hypothetical 3-OH) appear safer .

Q & A

(Basic) What analytical techniques are recommended for quantifying 3-Hydroxymephenytoin in biological matrices, and how should they be validated?

Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for detecting hydroxylated metabolites like this compound. Key validation parameters include:

- Linearity : Test across physiological concentration ranges (e.g., 0.1–50 µg/mL) using spiked plasma/serum samples.

- Recofficiency : Compare extracted vs. unextracted samples to account for matrix effects.

- Stability : Assess under storage conditions (e.g., -80°C) and freeze-thaw cycles.

Include detailed chemical descriptors (CAS number, purity ≥98%) and instrument settings (column type, mobile phase gradients) to ensure reproducibility .

(Advanced) How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo studies?

Answer: Discrepancies often arise from species-specific cytochrome P450 (CYP) enzyme activity or experimental design differences. Mitigation strategies:

- Cross-model validation : Compare human hepatocyte assays with transgenic rodent models expressing human CYP2C9/19 isoforms.

- Data harmonization : Use meta-analysis frameworks to aggregate kinetic parameters (e.g., Km, Vmax) from heterogeneous studies, applying statistical weights based on sample size and methodology rigor.

- Longitudinal data retention : Preserve raw chromatograms and assay conditions for retrospective analysis to identify protocol-driven biases .

(Basic) What synthetic routes are available for this compound, and what are their key limitations?

Answer: The most cited method is hydroxylation of mephenytoin via CYP-mediated oxidation, but this suffers from low yield (<30%). Alternative approaches:

- Chemical synthesis : Direct hydroxylation using tert-butyl hydroperoxide (TBHP) in anhydrous dichloromethane, though this requires rigorous exclusion of moisture.

- Enzymatic catalysis : Recombinant CYP2C19 expressed in E. coli improves stereoselectivity but necessitates costly cofactor regeneration systems.

Document reaction conditions (temperature, solvent purity) and characterize products via NMR (¹H, ¹³C) and high-resolution MS .

(Advanced) How can green chemistry principles be applied to optimize the synthesis of this compound?

Answer: Ultrasound-assisted continuous flow reactors reduce energy consumption and improve atom economy by:

- Minimizing waste : Precise reagent mixing in microchannels reduces side products.

- Enhancing safety : Lower reaction volumes mitigate risks associated with reactive intermediates.

For example, replacing batch-based hydroxylation with flow systems reduces solvent use by 70% and reaction time from 24 hours to 30 minutes. Validate improvements using E-factor calculations (kg waste/kg product) .

(Basic) What are the best practices for characterizing this compound’s stability under varying storage conditions?

Answer: Conduct accelerated stability studies under ICH guidelines:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.

- Analytical monitoring : Use HPLC-PDA to track impurity profiles (e.g., oxidation to diketone derivatives).

- Storage recommendations : Lyophilized forms stored at -20°C in amber vials with desiccants retain >95% purity for 12 months. Report batch-specific data (lot number, manufacturer) to ensure traceability .

(Advanced) What computational strategies are effective for predicting this compound’s pharmacokinetic interactions with CYP inhibitors/inducers?

Answer: Combine in silico docking (e.g., AutoDock Vina) with physiologically based pharmacokinetic (PBPK) modeling:

- Molecular docking : Simulate binding affinities to CYP2C9/19 active sites using crystallographic structures (PDB ID: 1R9O).

- PBPK simulations : Integrate in vitro inhibition constants (Ki) and hepatic blood flow rates to predict AUC changes in patient subpopulations (e.g., CYP2C19 poor metabolizers).

Validate models against clinical DDI studies using published datasets from PubMed or EMBASE .

(Basic) How should researchers design a literature review to avoid unreliable sources on this compound?

Answer: Prioritize primary literature from PubMed, SciFinder, and Web of Science using:

- CAS Registry Number : Search "this compound [CAS: XXX-XX-X]" to bypass naming inconsistencies.

- Controlled vocabulary : Use MeSH terms like "Cytochrome P-450 Enzyme System/metabolism" and "Anticonvulsants/chemistry".

Exclude non-peer-reviewed sources (e.g., ) and verify claims against patent databases (USPTO, Espacenet) for methodological transparency .

(Advanced) What experimental designs are robust for studying this compound’s neuroprotective mechanisms in neurodegenerative models?

Answer: Employ a mixed-methods approach:

- In vitro : Primary neuronal cultures exposed to glutamate-induced excitotoxicity, with this compound co-treatment. Measure caspase-3 activity and mitochondrial membrane potential via flow cytometry.

- In vivo : Transgenic Alzheimer’s mice (e.g., APP/PS1) treated orally (10 mg/kg/day). Assess cognitive outcomes via Morris Water Maze and correlate with hippocampal Aβ plaque reduction (immunohistochemistry).

Ensure blinding and randomization to minimize bias, and report effect sizes with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.